molecular formula C16H11ClN2O2 B3020008 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone CAS No. 21217-58-3

2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone

Cat. No. B3020008
CAS RN: 21217-58-3
M. Wt: 298.73
InChI Key: ORDDUIQQGCMMCF-UHFFFAOYSA-N
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Description

2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone is a derivative of 1,4-naphthoquinone, a compound known for its broad spectrum of biological activities. The introduction of a chloro group at the 2-position and a pyridinylmethylamino group at the 3-position on the naphthoquinone skeleton can potentially alter its chemical and biological properties, making it a compound of interest for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through chemo-selective reactions. For instance, 2,3-dichloro-1,4-naphthoquinone can react with primary amines to yield a series of derivatives, including 2-(alkylamino)-3-chloro-1,4-naphthoquinones and 2-(benzylamino)-1,4-naphthoquinones in good yields . Additionally, palladium-catalyzed coupling processes have been employed to synthesize 2,3-diamino-1,4-naphthoquinone derivatives, expanding the scope of accessible naphthoquinone compounds .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using single-crystal X-ray diffraction. The introduction of various amine N-substituents induces conformational changes that affect the nature and number of donor-acceptor sites for noncovalent interactions, leading to diverse crystal packing patterns . The presence of C–Cl⋯π contacts, particularly with 2-(benzylamino)- and 2-(2-pyridylmethylamino)- substituents, is noteworthy as this interaction is rarely observed in organic crystal packing .

Chemical Reactions Analysis

The reactivity of this compound with various amines has been explored. For example, the reaction with cyclic amines such as piperidine, morpholine, and pyrrolidine can lead to the replacement of the chlorine atom and the formation of different reaction products depending on the solvent used . These reactions highlight the versatility of the naphthoquinone core in undergoing chemical transformations to yield a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized using standard spectroscopy and thermogravimetric methods. These compounds exhibit fluorescence in the range of 350–620 nm with significant Stokes shifts, and their cyclic voltammograms show two quasi-reversible single-electron waves . The thermal behavior of these compounds is also of interest, with most showing a first endothermic peak on the DTA curves without mass loss, which corresponds to their melting points . Remarkably, some derivatives have shown enhanced antibacterial activity, indicating their potential as therapeutic agents .

Scientific Research Applications

Inhibitory Effects on Thrombosis and Platelet Aggregation

The compound 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone, and its derivatives, have been extensively studied for their inhibitory effects on thrombosis and platelet aggregation. One study revealed that a naphthoquinone derivative, referred to as J78, showed potential as an antithrombotic agent due to its significant antiplatelet activity, without altering coagulation parameters like activated partial thromboplastin time and prothrombin time in human plasma (Jin et al., 2004). Furthermore, another study found that NQ304, another naphthoquinone derivative, inhibited platelet aggregation and prevented death caused by pulmonary thrombosis in vivo, suggesting its potential as a novel antithrombotic agent (Yuk et al., 2000).

Anticancer and Antitumor Properties

Compounds with the this compound structure have shown significant anticancer and antitumor properties. A study by Lin et al. (1975) demonstrated that newly synthesized naphthoquinones exhibited strong antitumor activity against Sarcoma 180 ascites cells in mice (Lin, Lillis, & Sartorelli, 1975). Additionally, Tandon and Kumar (2013) highlighted the importance of naphthoquinone derivatives in anticancer treatment due to their diverse biological properties and emphasized the ongoing research in this field (Tandon & Kumar, 2013).

Pharmacological Properties

The pharmacological properties of this compound derivatives are diverse. A study reviewed the chemistry and pharmacology of 7-Methyljugulone, a biologically active naphthoquinone, and found it to possess a range of pharmacological activities such as antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities (Mbaveng & Kuete, 2014). Moreover, another study synthesized heterocyclic dichloronaphthoquinone derivatives and evaluated them for anticonvulsant and antidepressant activities, highlighting their potential in psychiatric treatment (Polish et al., 2020).

Mechanism of Action

The mechanism of action of naphthoquinone derivatives is associated with their redox properties and other mechanisms . They induce oxidative imbalance in cells, affect other cellular apparatus causing cell death, and modulate various cellular activities .

Future Directions

Naphthoquinone derivatives, including 2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone, could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .

properties

IUPAC Name

2-chloro-3-(pyridin-2-ylmethylamino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-13-14(19-9-10-5-3-4-8-18-10)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,19H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDDUIQQGCMMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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